N-(2-chlorophenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(3,7-dimethyl-4-oxopyrimido[4,5-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2S/c1-9-18-7-10-14(19-9)21-16(22(2)15(10)24)25-8-13(23)20-12-6-4-3-5-11(12)17/h3-7H,8H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZFHDUUFUUQDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=N1)N=C(N(C2=O)C)SCC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a thioacetamide moiety and a pyrimidine core, which are known for their biological significance. The molecular formula is , indicating the presence of chlorine, nitrogen, sulfur, and oxygen atoms. The unique structural components may influence its interaction with biological targets.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H20ClN3O2S |
| Molecular Weight | 393.89 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Preliminary studies suggest that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, it may affect carbonic anhydrase isoforms, which play a role in pH regulation and tumor microenvironment modulation .
- Receptor Binding : Its structural features allow it to interact with various receptors, potentially modulating cellular signaling pathways that govern cell growth and apoptosis.
- Anticancer Activity : In vitro studies have indicated that similar compounds within the pyrimidine class exhibit significant anticancer properties by inhibiting cell proliferation and migration. This suggests that this compound may have therapeutic applications in oncology .
Case Studies
- In Vitro Studies : Research has demonstrated that compounds structurally related to this compound significantly inhibited the proliferation of cancer cell lines such as A431 (vulvar epidermal carcinoma) and others. The mechanism involved the induction of apoptosis and cell cycle arrest .
- Molecular Docking Studies : Computational analyses have suggested that this compound can effectively bind to target proteins associated with cancer progression. Docking studies indicate favorable interactions with active sites of enzymes critical for tumor metabolism .
Comparative Analysis
A comparative analysis of similar compounds reveals insights into their biological activities:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., 2-chlorophenyl vs. 2,3-dichlorophenyl in ) increase melting points due to stronger dipole-dipole interactions .
Substituent Variations and Physicochemical Properties
Key Observations :
- Chlorine vs.
- Methyl vs. Ethyl Groups: Bulkier substituents (e.g., 3-ethyl in ) may reduce crystallinity but enhance solubility in nonpolar solvents .
Hydrogen Bonding and Crystal Packing
- Graph-Set Motifs : Compounds like N-substituted 2-arylacetamides () form R₂²(8) hydrogen-bonded dimers, stabilizing crystal lattices .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-chlorophenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with thioacetylation of the pyrimido[4,5-d]pyrimidinone core. Key steps include:
- Step 1 : Formation of the thioether linkage via nucleophilic substitution (e.g., using thioglycolic acid derivatives under basic conditions) .
- Step 2 : Coupling with the 2-chlorophenylacetamide moiety using coupling agents like EDCI/HOBt in aprotic solvents (e.g., DMF or dichloromethane) .
- Critical Parameters : Temperature (60–80°C for Step 1), solvent polarity (DMF enhances nucleophilicity), and catalyst selection (e.g., triethylamine for deprotonation) . Reported yields range from 70–85% depending on purity of intermediates .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- 1H NMR : Look for characteristic peaks such as δ 10.10 ppm (amide NH), δ 7.82 ppm (aromatic protons), and δ 2.19 ppm (methyl groups) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 344.21 for analogous compounds) .
- Elemental Analysis : Match calculated vs. experimental values (e.g., C: 45.36% vs. 45.29%; S: 9.32% vs. 9.30%) to detect impurities .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points (e.g., 230°C for analogs) and decomposition thresholds .
- Solubility : Test in DMSO, DMF, and aqueous buffers (pH 4–9). Thioacetamide derivatives are often sparingly soluble in water but stable in DMSO .
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thioether bond .
Advanced Research Questions
Q. How does the electronic nature of the 2-chlorophenyl group influence biological activity compared to other substituents?
- Methodological Answer : Conduct Structure-Activity Relationship (SAR) studies:
- Comparative Synthesis : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups .
- Biological Assays : Test enzyme inhibition (e.g., kinase assays) or antimicrobial activity (MIC values) to correlate electronic effects with potency. For example, 4-chlorophenyl analogs show reduced activity due to steric hindrance .
Q. What mechanistic insights exist for the compound’s interaction with biological targets?
- Methodological Answer : Use computational and experimental approaches:
- Molecular Docking : Model interactions with target proteins (e.g., dihydrofolate reductase) using software like AutoDock. The thioacetamide group often forms hydrogen bonds with catalytic residues .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Mutagenesis Studies : Validate docking predictions by mutating key residues in the target protein .
Q. How can researchers resolve contradictions in reported biological activity data for analogs?
- Methodological Answer : Address variability via:
- Standardized Assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and protocols (e.g., MTT assay) to minimize inter-lab variability .
- Metabolic Stability Testing : Assess cytochrome P450 interactions (e.g., CYP3A4) to explain discrepancies in in vivo vs. in vitro efficacy .
- Crystallography : Compare X-ray structures of target-bound complexes (e.g., PDB entries for related thienopyrimidines) to identify critical binding motifs .
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion with solvents like ethanol/water or DMSO/ether. The pyrimido[4,5-d]pyrimidinone core often requires high polarity for crystallization .
- Temperature Gradients : Slow cooling from 40°C to 4°C improves crystal lattice formation .
- Data Collection : Monoclinic systems (e.g., P21/c) are common; parameters include a = 18.220 Å, b = 8.118 Å, β = 108.76° for analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
